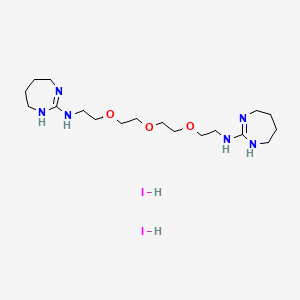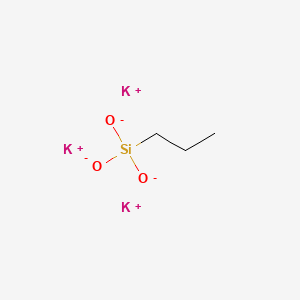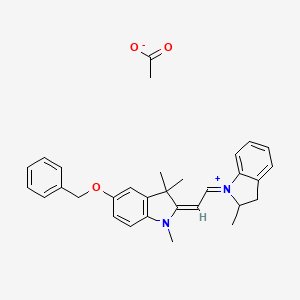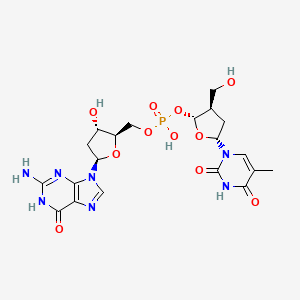
Thymidylyl-(3',5')-2'-deoxyguanosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thymidylyl-(3’,5’)-2’-deoxyguanosine is a dinucleotide composed of thymidine and deoxyguanosine linked by a phosphodiester bond between the 3’ hydroxyl group of thymidine and the 5’ phosphate group of deoxyguanosine. This compound is a part of the DNA structure and plays a crucial role in various biological processes, including DNA replication and repair.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of thymidylyl-(3’,5’)-2’-deoxyguanosine typically involves the coupling of thymidine and deoxyguanosine monomers. One common method is the phosphoramidite approach, where protected nucleosides are sequentially coupled using phosphoramidite chemistry. The reaction conditions often include the use of anhydrous solvents, such as acetonitrile, and activators like tetrazole. The final product is then deprotected and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of thymidylyl-(3’,5’)-2’-deoxyguanosine follows similar synthetic routes but on a larger scale. Automated DNA synthesizers are employed to achieve high-throughput synthesis. The process involves the use of solid-phase synthesis techniques, where nucleosides are attached to a solid support and sequentially coupled. After synthesis, the product is cleaved from the solid support, deprotected, and purified.
化学反応の分析
Types of Reactions
Thymidylyl-(3’,5’)-2’-deoxyguanosine can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized nucleotides, which are important in studying oxidative DNA damage.
Reduction: Although less common, reduction reactions can modify the nucleobases.
Substitution: Nucleophilic substitution reactions can occur at the phosphate backbone or the nucleobases.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used under mild conditions.
Reduction: Reducing agents such as sodium borohydride can be employed.
Substitution: Conditions vary depending on the target site, but common reagents include alkyl halides and nucleophiles like thiols.
Major Products Formed
Oxidation: Oxidized nucleotides such as 8-oxo-deoxyguanosine.
Reduction: Reduced forms of nucleobases.
Substitution: Modified nucleotides with substituted groups at specific positions.
科学的研究の応用
Thymidylyl-(3’,5’)-2’-deoxyguanosine has numerous applications in scientific research:
Chemistry: Used as a model compound to study nucleotide interactions and reactions.
Biology: Plays a role in understanding DNA replication, repair, and transcription processes.
Medicine: Investigated for its potential in gene therapy and as a biomarker for DNA damage.
Industry: Utilized in the development of diagnostic tools and synthetic biology applications.
作用機序
The mechanism by which thymidylyl-(3’,5’)-2’-deoxyguanosine exerts its effects involves its incorporation into DNA. It participates in the formation of the DNA double helix, where it pairs with complementary nucleotides through hydrogen bonding. This compound is also involved in DNA repair mechanisms, where it helps maintain genomic stability by participating in the repair of damaged DNA.
類似化合物との比較
Similar Compounds
Thymidylyl-(3’,5’)-thymidine: Another dinucleotide with thymidine at both ends.
Deoxyadenylyl-(3’,5’)-deoxyguanosine: A dinucleotide with adenine and guanine bases.
Cytidylyl-(3’,5’)-deoxyguanosine: A dinucleotide with cytosine and guanine bases.
Uniqueness
Thymidylyl-(3’,5’)-2’-deoxyguanosine is unique due to its specific base pairing properties and its role in DNA repair mechanisms. Its ability to form stable hydrogen bonds with complementary bases makes it essential for maintaining the integrity of the DNA double helix.
特性
CAS番号 |
4251-20-1 |
|---|---|
分子式 |
C20H26N7O11P |
分子量 |
571.4 g/mol |
IUPAC名 |
[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3R,5R)-3-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C20H26N7O11P/c1-8-4-26(20(32)25-16(8)30)12-2-9(5-28)18(37-12)38-39(33,34)35-6-11-10(29)3-13(36-11)27-7-22-14-15(27)23-19(21)24-17(14)31/h4,7,9-13,18,28-29H,2-3,5-6H2,1H3,(H,33,34)(H,25,30,32)(H3,21,23,24,31)/t9-,10+,11-,12-,13-,18-/m1/s1 |
InChIキー |
IBIDWGFEZKUPJD-FJLHAGFDSA-N |
異性体SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)OP(=O)(O)OC[C@@H]3[C@H](C[C@@H](O3)N4C=NC5=C4N=C(NC5=O)N)O)CO |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)OP(=O)(O)OCC3C(CC(O3)N4C=NC5=C4N=C(NC5=O)N)O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



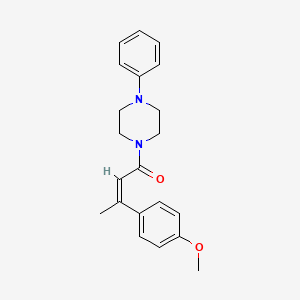

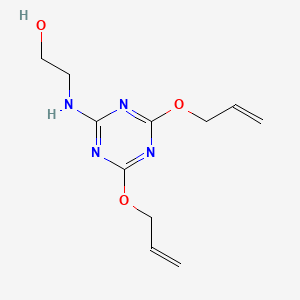
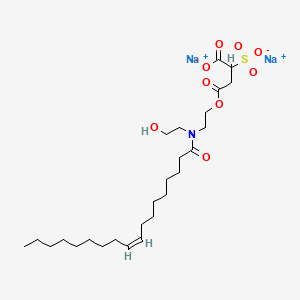
![8-[3-(4-benzhydrylpiperazin-1-yl)propyl]-1,3,7-trimethylpurine-2,6-dione;(E)-but-2-enedioic acid](/img/structure/B12711879.png)




